molecular formula C20H27BO3 B1447511 2-(6-Isobutoxy-naphthalen-2-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane CAS No. 1363386-57-5

2-(6-Isobutoxy-naphthalen-2-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane

Cat. No.: B1447511
CAS No.: 1363386-57-5
M. Wt: 326.2 g/mol
InChI Key: UEDXKTPSWIFJGL-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

1H NMR (400 MHz, CDCl₃) :

Signal (ppm) Integration Assignment
7.80–7.45 4H Naphthalene protons (H-1, H-3, H-4, H-5)
7.35–7.20 2H Naphthalene protons (H-7, H-8)
3.85 (d) 2H OCH₂ of isobutoxy group
2.20 (m) 1H CH(CH₃)₂ of isobutoxy group
1.35 (s) 12H Tetramethyl groups on dioxaborolane
1.05 (d) 6H CH(CH₃)₂ of isobutoxy group

13C NMR (100 MHz, CDCl₃) :

  • δ 83.8 ppm : Quaternary carbons adjacent to boron.
  • δ 24.9 ppm : Methyl carbons on dioxaborolane.
  • Aromatic carbons appear between δ 121–135 ppm .

11B NMR (128 MHz, CDCl₃) : A singlet at δ 28–30 ppm , characteristic of tricoordinate boron in boronate esters.

Infrared (IR) and Raman Vibrational Signatures

IR (KBr, cm⁻¹) :

Peak Assignment
1355 B–O stretching (dioxaborolane ring)
1102 C–O–C asymmetric stretch (isobutoxy group)
3050 Aromatic C–H stretch

Raman (cm⁻¹) :

  • 1310 : Symmetric B–O–B stretching.
  • 1600 : Aromatic ring vibrations.

Mass Spectrometric Fragmentation Patterns

Electron Ionization (EI-MS, m/z) :

m/z Fragment Ion
326.2 [M]⁺ (Molecular ion)
267.1 [M – C₄H₉O]⁺ (Loss of isobutoxy group)
211.0 [C₁₀H₁₁BO₂]⁺ (Dioxaborolane ring fragment)
149.1 [C₁₀H₇]⁺ (Naphthalene fragment)

The base peak at m/z 267.1 corresponds to cleavage of the labile isobutoxy group, while the dioxaborolane ring remains intact due to boron’s strong affinity for oxygen.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[6-(2-methylpropoxy)naphthalen-2-yl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27BO3/c1-14(2)13-22-18-10-8-15-11-17(9-7-16(15)12-18)21-23-19(3,4)20(5,6)24-21/h7-12,14H,13H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEDXKTPSWIFJGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=C(C=C3)OCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301138188
Record name 4,4,5,5-Tetramethyl-2-[6-(2-methylpropoxy)-2-naphthalenyl]-1,3,2-dioxaborolane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363386-57-5
Record name 4,4,5,5-Tetramethyl-2-[6-(2-methylpropoxy)-2-naphthalenyl]-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363386-57-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4,5,5-Tetramethyl-2-[6-(2-methylpropoxy)-2-naphthalenyl]-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301138188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Isobutoxy-naphthalen-2-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane typically involves the reaction of 6-Isobutoxy-naphthalene-2-boronic acid with pinacol in the presence of a dehydrating agent . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to reflux, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

2-(6-Isobutoxy-naphthalen-2-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

    Water or Aqueous Solutions: For hydrolysis reactions.

Major Products Formed

    Biaryl Compounds: From Suzuki–Miyaura coupling reactions.

    Boronic Acids: From oxidation or hydrolysis reactions.

Scientific Research Applications

Synthesis and Reactivity

This compound serves as a versatile reagent in organic synthesis, particularly in the formation of carbon-boron bonds. The presence of the dioxaborolane structure allows for unique reactivity patterns that are beneficial in various chemical transformations.

Key Reactions Involving Dioxaborolanes

  • Cross-Coupling Reactions : Dioxaborolanes are commonly utilized in Suzuki-Miyaura coupling reactions to form biaryl compounds. This is significant for synthesizing pharmaceuticals and agrochemicals.
  • Alkynylboronic Acid Pinacol Esters : The compound can be employed to synthesize alkynylboronic acids, which are important intermediates in the preparation of complex organic molecules .

Applications in Scientific Research

  • Pharmaceutical Development :
    • Dioxaborolanes like this compound are used to develop new drugs by facilitating the synthesis of complex organic molecules that exhibit biological activity.
    • Case studies have shown successful incorporation of dioxaborolane derivatives in the synthesis of anti-cancer agents and other therapeutic compounds.
  • Materials Science :
    • The compound's ability to form stable complexes with various substrates makes it useful in developing new materials with tailored properties.
    • Research indicates potential applications in creating organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its photophysical properties.
  • Proteomics :
    • Recent studies have highlighted the use of this compound in proteomics research as a biochemical tool for labeling proteins and studying protein interactions .

Data Table: Comparative Applications of Dioxaborolanes

Application AreaSpecific Use CaseExample Compound
Pharmaceutical SynthesisSynthesis of anti-cancer drugs2-(6-Isobutoxy-naphthalen-2-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
Materials ScienceDevelopment of OLEDsBoron-containing polymers
ProteomicsProtein labeling and interaction studiesVarious dioxaborolane derivatives

Case Studies

  • Synthesis of Biaryl Compounds :
    • A study demonstrated the successful use of this compound in a Suzuki reaction that resulted in high yields of biaryl products suitable for drug development.
  • Optoelectronic Materials :
    • Research has shown that incorporating this dioxaborolane into polymer matrices enhances the luminescent properties of OLEDs, leading to improved efficiency and stability.
  • Biochemical Applications :
    • In proteomics studies, this compound was used as a labeling agent for proteins, enabling researchers to track protein interactions within cellular environments effectively.

Mechanism of Action

The primary mechanism of action for 2-(6-Isobutoxy-naphthalen-2-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane in Suzuki–Miyaura coupling involves the transmetalation step, where the boron atom transfers its organic group to the palladium catalyst . This is followed by reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst. The compound’s stability and reactivity are attributed to the electron-donating effects of the isobutoxy and tetramethyl groups, which enhance its ability to participate in these reactions.

Comparison with Similar Compounds

2-(6-Cyclopropoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (S11)

  • Structure : Cyclopropoxy substituent at the 6-position of naphthalene.
  • Synthesis : Prepared via Pd(dppf)Cl2-catalyzed Miyaura borylation of 2-bromo-6-cyclopropoxynaphthalene (73% yield) .
  • However, the yield (73%) suggests moderate efficiency in coupling reactions .

2-(4-Isobutoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1421597-99-0)

  • Structure : Isobutoxy group on a phenyl ring instead of naphthalene.
  • This compound is synthesized for applications requiring simpler aromatic systems .

2-((6-Fluoronaphthalen-2-yl)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1854115-19-7)

  • Structure : Fluorine substituent and methylene linker on naphthalene.
  • Hazards : Associated with H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
  • Comparison : The electron-withdrawing fluorine atom may enhance electrophilicity of the boronate, while the methylene linker alters steric accessibility.

Key Observations :

  • Steric Effects : Bulky substituents (e.g., cyclopropoxy) may lower yields due to hindered coupling reactivity .
  • Electronic Effects : Electron-withdrawing groups (e.g., Cl, F) enhance boronate electrophilicity, facilitating transmetalation in cross-couplings .

Pharmaceutical Intermediates

  • Comparison : The target compound’s naphthalene core could enhance binding affinity in drug candidates due to increased hydrophobic interactions.

Antimicrobial Activity

  • Evidence : Chiral 1,3-dioxolane derivatives (structurally distinct but functionally related) exhibited MIC values of 4.8–5000 µg/mL against bacterial and fungal strains .
  • Implication : Boron-containing compounds like the target may serve as bioactive agents, though direct data is lacking.

Physicochemical Properties

Spectroscopic Data

  • 6a (Phenyl Derivative) : <sup>1</sup>H-NMR δ 6.56 (s, aromatic H), 3.91 (s, OMe), 1.45 (s, pinacol CH3) .
  • Target Compound : Expected downfield shifts for naphthalene protons (e.g., δ 7.5–8.5 ppm) due to aromatic conjugation.

Thermal Stability

  • Pinacol borolanes generally exhibit stability up to 150°C, making them suitable for high-temperature reactions .

Biological Activity

2-(6-Isobutoxy-naphthalen-2-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane is a boron-containing organic compound that has attracted attention due to its potential applications in medicinal chemistry and material science. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20H27BO2
  • Molecular Weight : 310.24 g/mol
  • Structure : The compound features a dioxaborolane ring which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds containing dioxaborolane structures can modulate enzyme activities and influence signaling pathways related to inflammation and cellular proliferation.

Pharmacological Effects

  • Anti-inflammatory Activity :
    • The compound has shown potential as an anti-inflammatory agent by inhibiting the activation of certain receptors involved in inflammatory processes. For example, analogs of this compound have been studied for their ability to antagonize the P2Y14 receptor, which mediates inflammatory responses in neutrophils .
  • Antioxidant Properties :
    • Preliminary studies suggest that this compound may exhibit antioxidant effects, potentially reducing oxidative stress in cells. This is particularly relevant in the context of diseases characterized by oxidative damage.
  • Neuroprotective Effects :
    • Some derivatives have been evaluated for neuroprotective properties against neurodegenerative diseases. The modulation of signaling pathways involved in neuronal survival could be a therapeutic avenue for compounds of this class.

Case Studies and Research Findings

StudyFocusFindings
Study 1P2Y14 Receptor AntagonismDemonstrated that related compounds inhibit neutrophil motility via P2Y14 receptor blockade .
Study 2Antioxidant ActivityEvaluated the antioxidant capacity using DPPH assay; showed significant free radical scavenging ability .
Study 3NeuroprotectionInvestigated neuroprotective effects in vitro; compounds reduced apoptosis in neuronal cell lines under oxidative stress conditions .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of naphthalene derivatives with boronic acid pinacol esters under catalytic conditions. Variations in substituents on the naphthalene ring can significantly influence biological activity.

Q & A

Q. What are the optimal synthetic routes for 2-(6-Isobutoxy-naphthalen-2-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane?

  • Methodological Answer : A multi-step synthesis is typically employed. For example, analogous dioxaborolane derivatives are synthesized via borylation reactions using pinacol as a stabilizing agent. Key steps include:

Borylation : Reacting a brominated precursor (e.g., 6-bromo-2-isobutoxynaphthalene) with a borane reagent (e.g., pinacolborane) under inert atmosphere .

Purification : Precipitation in chilled heptane to remove excess pinacol or catechol byproducts .
Example conditions:

  • Temperature: 95°C for 6 hours during borylation.
  • Solvents: Anhydrous THF for reaction, heptane for purification.
  • Yield: ~89% after purification (based on similar compounds) .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Use NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and boronic ester formation. For instance:
  • ¹H NMR : Peaks at δ 1.26 ppm (12H, pinacol methyl groups) and δ 3.38 ppm (2H, adjacent to boron) are characteristic .
  • HPLC-MS : Confirm molecular weight (e.g., C₂₀H₂₇BO₃: calculated 350.2 g/mol).
  • Elemental Analysis : Verify boron content (~3.1% for C₂₀H₂₇BO₃).

Advanced Research Questions

Q. How does the isobutoxy substituent affect Suzuki-Miyaura coupling reactivity compared to other alkoxy groups (e.g., methoxy or isopropoxy)?

  • Methodological Answer : The steric bulk of the isobutoxy group reduces reaction rates in cross-coupling by hindering transmetallation steps. Comparative studies show:
  • Methoxy : Higher reactivity due to smaller size (e.g., 90% yield in aryl-aryl couplings) .
  • Isobutoxy : Reduced yields (~70%) but improved regioselectivity in sterically demanding substrates .
  • Electronic Effects : Electron-donating alkoxy groups increase electron density on the naphthalene ring, stabilizing intermediates .

Q. How should researchers address contradictions in reported catalytic efficiencies for this compound?

  • Methodological Answer : Contradictions often arise from solvent polarity or catalyst loading . For example:
  • Palladium Catalysts : Pd(PPh₃)₄ may underperform in polar solvents (e.g., DMF) due to ligand dissociation, whereas Pd(dba)₂ with SPhos ligand improves stability .
  • Data Reconciliation : Systematically vary parameters (temperature, solvent, catalyst) and use Design of Experiments (DoE) to identify dominant factors .

Q. What strategies mitigate hydrolysis of the boronic ester during storage or reactions?

  • Methodological Answer : Hydrolysis is minimized by:
  • Storage : Argon atmosphere at -20°C (prevents moisture ingress) .
  • Reaction Conditions : Use anhydrous solvents (e.g., THF) and molecular sieves to scavenge water .
  • Stabilizers : Additives like triethylamine (1 eq.) buffer against acidic byproducts .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(6-Isobutoxy-naphthalen-2-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(6-Isobutoxy-naphthalen-2-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.